REACTION_CXSMILES
|
[Br:1]CC.[Mg:4].[C:5]([CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:16])([O:7][CH2:8][CH3:9])=[O:6].Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19].S(=O)(=O)(O)O>O1CCCC1>[CH2:15]([Mg:4][Br:1])[CH3:10].[C:5]([C:10]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:16])([O:7][CH2:8][CH3:9])=[O:6]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0°
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with ether
|
Type
|
WASH
|
Details
|
The ether extracts were washed with dilute aqueous sodium hydrogen carbonate solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C1(C(CCCC1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |